molecular formula C19H20N2O6S B12479045 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,4-dimethoxybenzoate

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,4-dimethoxybenzoate

Cat. No.: B12479045
M. Wt: 404.4 g/mol
InChI Key: WNRNMWBDXAXZJL-UHFFFAOYSA-N
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Description

3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL 3,4-DIMETHOXYBENZOATE is a complex organic compound that features a benzothiazole ring fused with a dimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL 3,4-DIMETHOXYBENZOATE typically involves the reaction of 3,4-dimethoxybenzoic acid with a benzothiazole derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to form the acid chloride, which then reacts with the benzothiazole derivative in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL 3,4-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL 3,4-DIMETHOXYBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1,1-DIOXO-1,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 3,4-dimethoxybenzoate

InChI

InChI=1S/C19H20N2O6S/c1-25-15-9-8-13(12-16(15)26-2)19(22)27-11-5-10-20-18-14-6-3-4-7-17(14)28(23,24)21-18/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,20,21)

InChI Key

WNRNMWBDXAXZJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCCCN=C2C3=CC=CC=C3S(=O)(=O)N2)OC

Origin of Product

United States

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